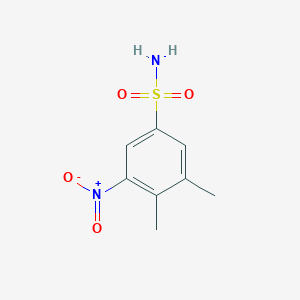

3,4-Dimethyl-5-nitrobenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

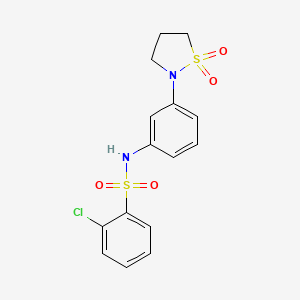

3,4-Dimethyl-5-nitrobenzene-1-sulfonamide is a derivative of o-Xylene . It has a molecular weight of 230.24 and its IUPAC name is 3,4-dimethyl-5-nitrobenzenesulfonamide .

Synthesis Analysis

While specific synthesis methods for 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide were not found, nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis

The molecular formula of 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide is C8H10N2O4S . The InChI code is 1S/C8H10N2O4S/c1-5-3-7(15(9,13)14)4-8(6(5)2)10(11)12/h3-4H,1-2H3, (H2,9,13,14) .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide include a molecular weight of 230.24 . It has a heavy atom count of 15, a hydrogen bond acceptor count of 5, and a hydrogen bond donor count of 1 . The compound has a topological polar surface area of 114Ų .Scientific Research Applications

Electrochemical Studies

One application involves electrochemical studies, where compounds similar to 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide have been used to study redox behavior. For example, N,N-dimethyl-p-nitrobenzenesulfonamide undergoes reversible, stepwise reduction to form the corresponding dianion. Such studies provide insights into the electrochemical properties of nitrobenzenesulfonamide compounds, contributing to our understanding of their reactivity and stability under various conditions M. Asirvatham, M. Hawley, 1974.

Kinetic and Equilibrium Studies

Kinetic and equilibrium studies of reactions with compounds like 4-nitrobenzofuroxan have been reported, indicating the reactivity of nitrobenzene derivatives in the presence of amines. Such research sheds light on the mechanisms of chemical reactions involving nitrobenzene compounds, useful in synthesizing new materials and understanding reaction pathways M. R. Crampton, J. Delaney, Lynsey C. Rabbitt, 1999.

Preparation and Protection of Amines

The compound has also been utilized in the preparation of secondary amines and the protection of amines. Nitrobenzenesulfonamides, easily prepared from primary amines, can undergo alkylation to give N-alkylated sulfonamides in near quantitative yields. These processes are crucial for the synthesis of various amine derivatives, highlighting the compound's versatility in organic synthesis T. Fukuyama, Chung-Kuang Jow, M. Cheung, 1995.

Enzyme Inhibitory Kinetics and Computational Study

In the field of medicinal chemistry, derivatives of 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide have been synthesized and evaluated for their inhibitory effects on enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer’s disease. This research demonstrates the potential of these compounds in developing therapeutic agents, providing a foundation for further drug discovery efforts M. Abbasi, Mubashir Hassan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, H. Raza, S. Seo, 2018.

Future Directions

While specific future directions for 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide were not found, sulfonamides, in general, exhibit a range of pharmacological activities and play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . This suggests potential future research directions in these areas.

properties

IUPAC Name |

3,4-dimethyl-5-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-5-3-7(15(9,13)14)4-8(6(5)2)10(11)12/h3-4H,1-2H3,(H2,9,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSQHPHMAHPHMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-5-nitrobenzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

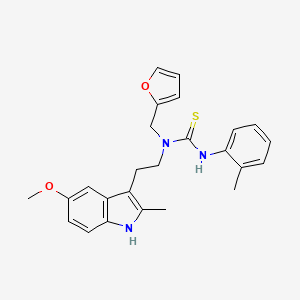

![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2643759.png)

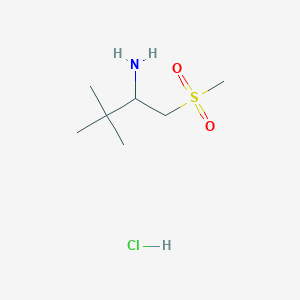

![1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2643760.png)

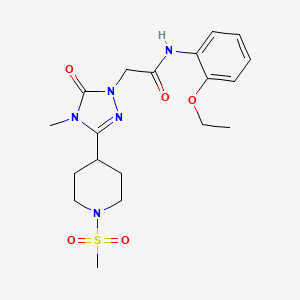

![N-isobutyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2643762.png)

![6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B2643765.png)

![2-Ethyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643767.png)

![2-Chloro-N-[(2,5-dimethylphenyl)methyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2643768.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2643776.png)

![(2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2643779.png)

![(2E)-3-{5-[(acetyloxy)methyl]-2-furyl}acrylic acid](/img/structure/B2643781.png)